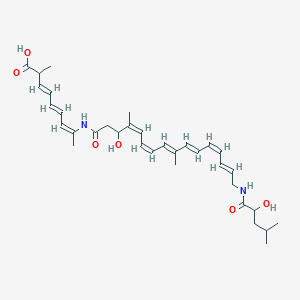
Bacillaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacillaene is a polyene antibiotic obtained from Bacillus subtilis 168 that is active against a broad spectrum of bacteria. It is notoriously unstable. It has a role as an antimicrobial agent, an antibacterial agent and a bacterial metabolite. It is an enamine, a secondary alcohol, a polyketide, a polyene antibiotic and a monocarboxylic acid amide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Antibiotic Activity
Bacillaene has been shown to inhibit prokaryotic protein synthesis effectively, making it a potent bacteriostatic agent against a wide range of bacteria. In vitro studies indicate that it is particularly effective against both Gram-positive and Gram-negative bacteria, including strains of Escherichia coli and Klebsiella pneumoniae . The antibiotic's ability to target prokaryotic cells without affecting eukaryotic cells positions it as a valuable alternative to traditional antibiotics, especially in an era of rising antibiotic resistance .
Case Study: Inhibition of Campylobacter jejuni Biofilms
Recent research demonstrated that this compound mediates the inhibitory effects of Bacillus subtilis on Campylobacter jejuni biofilms. This study revealed that this compound significantly reduces the adhesion of C. jejuni to surfaces and interferes with biofilm formation, suggesting its potential application in food safety and animal production .
Agricultural Applications
Biocontrol Agent
this compound's antimicrobial properties make it an attractive candidate for use as a biocontrol agent in agriculture. Its ability to suppress pathogenic bacteria can help protect crops from bacterial diseases while promoting healthy plant growth. The use of this compound in agricultural practices could reduce reliance on chemical pesticides, contributing to more sustainable farming methods .
Food Safety
Natural Preservative
The application of this compound as a natural preservative is gaining attention due to its efficacy against foodborne pathogens. Its ability to inhibit bacterial growth can enhance food safety by preventing contamination and spoilage. Research into the use of this compound in food preservation is still emerging but shows promise for developing safer food products .
Medicinal Potential
Anticancer Properties
Emerging studies suggest that this compound may have anticancer properties, although this area requires further investigation. The compound's unique mechanism of action against bacterial protein synthesis may also extend to cancerous cells, opening avenues for novel therapeutic approaches .
Summary Table of this compound Applications
Eigenschaften
Molekularformel |
C34H48N2O6 |
|---|---|
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
(3E,5E,7Z)-8-[[(4Z,6Z,8E,10E,12Z,14E)-3-hydroxy-16-[(2-hydroxy-4-methylpentanoyl)amino]-4,9-dimethylhexadeca-4,6,8,10,12,14-hexaenoyl]amino]-2-methylnona-3,5,7-trienoic acid |
InChI |
InChI=1S/C34H48N2O6/c1-25(2)23-31(38)33(40)35-22-16-9-7-8-11-17-26(3)18-14-15-19-27(4)30(37)24-32(39)36-29(6)21-13-10-12-20-28(5)34(41)42/h7-21,25,28,30-31,37-38H,22-24H2,1-6H3,(H,35,40)(H,36,39)(H,41,42)/b8-7-,13-10+,15-14-,16-9+,17-11+,20-12+,26-18+,27-19-,29-21- |
InChI-Schlüssel |
KDQMRYTZELJKOB-MAHROAIDSA-N |
Isomerische SMILES |
CC(C)CC(C(=O)NC/C=C/C=C\C=C\C(=C\C=C/C=C(/C)\C(CC(=O)N/C(=C\C=C\C=C\C(C)C(=O)O)/C)O)\C)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC=CC=CC=CC(=CC=CC=C(C)C(CC(=O)NC(=CC=CC=CC(C)C(=O)O)C)O)C)O |
Synonyme |
bacillaene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















